molecular formula C5H10O B083541 3-Methyltetrahydrofuran CAS No. 13423-15-9

3-Methyltetrahydrofuran

Cat. No. B083541
CAS RN: 13423-15-9
M. Wt: 86.13 g/mol
InChI Key: LJPCNSSTRWGCMZ-UHFFFAOYSA-N
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Patent
US05990324

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Cu].[Cr](=O)([O-])[O-]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=O)OCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be used as a hydrogenation reactor
CUSTOM
Type
CUSTOM
Details
produced by Nissan Girdler Catalyst Co.,Ltd
CUSTOM
Type
CUSTOM
Details
was carried out at 150 to 200° C.
ADDITION
Type
ADDITION
Details
diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not
CUSTOM
Type
CUSTOM
Details
to form a hot spot
CUSTOM
Type
CUSTOM
Details
a purge gas SV of 500 hr
Duration
500 h
CUSTOM
Type
CUSTOM
Details
a catalyst bed temperature of 230° C
ADDITION
Type
ADDITION
Details
Then, the tubular reactor was charged at an upper portion
CUSTOM
Type
CUSTOM
Details
with a starting material for reaction
TEMPERATURE
Type
TEMPERATURE
Details
The effluent through a lower portion thereof was cooled
CUSTOM
Type
CUSTOM
Details
to collect the reaction product
CUSTOM
Type
CUSTOM
Details
After the lapse of 5 hours from the start of the reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction product was collected for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC1COCC1
Name
Type
product
Smiles
CC1C(=O)OCC1
Name
Type
product
Smiles
C(C(C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05990324

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Cu].[Cr](=O)([O-])[O-]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=O)OCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be used as a hydrogenation reactor
CUSTOM
Type
CUSTOM
Details
produced by Nissan Girdler Catalyst Co.,Ltd
CUSTOM
Type
CUSTOM
Details
was carried out at 150 to 200° C.
ADDITION
Type
ADDITION
Details
diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not
CUSTOM
Type
CUSTOM
Details
to form a hot spot
CUSTOM
Type
CUSTOM
Details
a purge gas SV of 500 hr
Duration
500 h
CUSTOM
Type
CUSTOM
Details
a catalyst bed temperature of 230° C
ADDITION
Type
ADDITION
Details
Then, the tubular reactor was charged at an upper portion
CUSTOM
Type
CUSTOM
Details
with a starting material for reaction
TEMPERATURE
Type
TEMPERATURE
Details
The effluent through a lower portion thereof was cooled
CUSTOM
Type
CUSTOM
Details
to collect the reaction product
CUSTOM
Type
CUSTOM
Details
After the lapse of 5 hours from the start of the reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction product was collected for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC1COCC1
Name
Type
product
Smiles
CC1C(=O)OCC1
Name
Type
product
Smiles
C(C(C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05990324

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Cu].[Cr](=O)([O-])[O-]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=O)OCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be used as a hydrogenation reactor
CUSTOM
Type
CUSTOM
Details
produced by Nissan Girdler Catalyst Co.,Ltd
CUSTOM
Type
CUSTOM
Details
was carried out at 150 to 200° C.
ADDITION
Type
ADDITION
Details
diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not
CUSTOM
Type
CUSTOM
Details
to form a hot spot
CUSTOM
Type
CUSTOM
Details
a purge gas SV of 500 hr
Duration
500 h
CUSTOM
Type
CUSTOM
Details
a catalyst bed temperature of 230° C
ADDITION
Type
ADDITION
Details
Then, the tubular reactor was charged at an upper portion
CUSTOM
Type
CUSTOM
Details
with a starting material for reaction
TEMPERATURE
Type
TEMPERATURE
Details
The effluent through a lower portion thereof was cooled
CUSTOM
Type
CUSTOM
Details
to collect the reaction product
CUSTOM
Type
CUSTOM
Details
After the lapse of 5 hours from the start of the reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction product was collected for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC1COCC1
Name
Type
product
Smiles
CC1C(=O)OCC1
Name
Type
product
Smiles
C(C(C)C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.